2-氯丙-2-烯-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

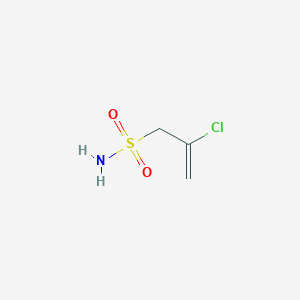

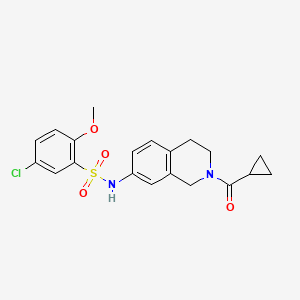

2-Chloroprop-2-ene-1-sulfonamide is a chemical compound with the CAS Number: 1432682-13-7 . It has a molecular weight of 155.6 and its IUPAC name is 2-chloroprop-2-ene-1-sulfonamide . The compound is typically stored at a temperature of 4°C and is available in powder form .

Synthesis Analysis

The synthesis of sulfonamides like 2-Chloroprop-2-ene-1-sulfonamide can be achieved through various methods. One such method involves the reaction of sulfonic acids or its sodium salts under microwave irradiation . Another method involves the reaction of amine derived sulfonate salts in the presence of cyanuric chloride, triethylamine as base, and anhydrous acetonitrile as solvent at room temperature .Molecular Structure Analysis

The molecular structure of 2-Chloroprop-2-ene-1-sulfonamide is represented by the InChI Code: 1S/C3H6ClNO2S/c1-3(4)2-8(5,6)7/h1-2H2, (H2,5,6,7) . This indicates that the compound consists of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms.Chemical Reactions Analysis

A reaction of 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) with amines has been developed, affording a variety of highly functionalized enaminyl sulfonyl fluorides in good to excellent yields . This transformation features a broad substrate scope, high atom economy, operational simplicity, and up to 100% stereoselectivity .Physical And Chemical Properties Analysis

2-Chloroprop-2-ene-1-sulfonamide is a powder that is stored at a temperature of 4°C . Its molecular weight is 155.6 .科学研究应用

二氧化硫介导的合成

二氧化硫与烯氧基硅烷或烯丙基硅烷的烯反应产生甲硅烷基亚磺酸盐,从而合成磺酰胺和磺酸酯。此过程允许一锅法、三组分和四组分合成多功能磺酰胺,能够快速创建复杂磺酰胺和磺酸酯分子的库。此化学方法有助于使药物开发和其他需要细微化学功能的应用中可获得的结构基序多样化(Bouchez 等人,2004)。

环境转化和降解

氯化和氧化过程显著影响废水处理中磺酰胺类抗生素的去向。磺酰胺与水处理过程中的游离氯或二氧化氯发生反应,导致其降解,从而减少其对环境的影响。这些过程已被研究以了解磺酰胺转化的动力学、机制和途径,这对于评估这些化合物对环境的持久性和去除效率至关重要(Gaffney 等人,2016)。此外,磺酰胺在 BDD 电极上的电化学降解为从水溶液中有效去除它们提供了另一种方法,突出了开发可持续且有效的净水技术的必要性(Fabiańska 等人,2014)。

磺酰胺衍生物的合成

通过碱介导的偶联反应和其他方法合成磺酰胺衍生物展示了 2-氯丙-2-烯-1-磺酰胺和相关化合物在创建生物活性分子中的多功能性。这些合成路线已被探索用于开发新药和农药,强调了磺酰胺在药物化学和药物设计中的作用(Liu 等人,2021)。

属性

IUPAC Name |

2-chloroprop-2-ene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2S/c1-3(4)2-8(5,6)7/h1-2H2,(H2,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXJTMMORYBFSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CS(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2820258.png)

![5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2820261.png)

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2820262.png)

![N-butan-2-yl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2820264.png)

![3,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2820268.png)

![1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2820270.png)

![4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2820272.png)

![9-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2820280.png)